tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 6-chloropyridine.
Alkylation: The 6-chloropyridine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amination: The alkylated product undergoes amination to introduce the ethylamino group.
Formation of the Carbamate: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(propyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3/c1-7-22(11-13-8-9-14(19)20-10-13)16(23)15(12(2)3)21-17(24)25-18(4,5)6/h8-10,12,15H,7,11H2,1-6H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORTKBYYAIADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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